Hexyl 1-(1-methoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate
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Overview
Description
Hexyl 1-(1-methoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate is a complex organic compound that features an aziridine ring, a phenyl group, and a hexyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 1-(1-methoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate typically involves multiple steps. One common method includes the reaction of hexyl aziridine-2-carboxylate with 1-methoxy-1-oxo-3-phenylpropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexyl 1-(1-methoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxaziridine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aziridine derivatives.
Scientific Research Applications
Hexyl 1-(1-methoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of Hexyl 1-(1-methoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hexyl 1-(1-methoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate: shares similarities with other aziridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
hexyl 1-(1-methoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-3-4-5-9-12-24-19(22)17-14-20(17)16(18(21)23-2)13-15-10-7-6-8-11-15/h6-8,10-11,16-17H,3-5,9,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGMIKNTEYHYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CN1C(CC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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